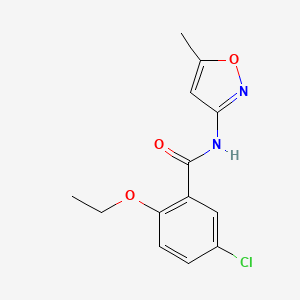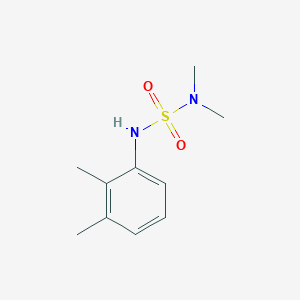
5-chloro-2-ethoxy-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-chloro-2-ethoxy-N-(5-methyl-3-isoxazolyl)benzamide involves complex chemical processes. A study presented the preparation of similar benzamide derivatives, demonstrating potent in vivo gastric emptying activity, indicating the relevance of specific substituents in enhancing activity without dopamine D2 receptor antagonistic activity (Kato et al., 1992). Another relevant synthesis pathway involves the preparation of benzamide-based 5-aminopyrazoles through reactions involving benzoyl isothiocyanate with various reagents, showcasing a method that could be adapted for synthesizing our compound of interest (Hebishy et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those related to 5-chloro-2-ethoxy-N-(5-methyl-3-isoxazolyl)benzamide, often features a planar isoxazole group and a substituted benzene ring. These structures are crucial for their biological activity, as demonstrated by the analysis of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, where intramolecular hydrogen bonding contributes to the planarity of the isoxazole group (Rodier et al., 1993).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that influence their biological activities. For instance, the synthesis and neuroleptic activity of related compounds show that specific substitutions can significantly enhance inhibitory effects on stereotyped behavior in rats, illustrating the impact of chemical modifications on biological properties (Iwanami et al., 1981).
Physical Properties Analysis
Physical properties, such as solubility and stability, are crucial for the practical application of chemical compounds. The crystalline forms of similar benzamide derivatives, characterized by different thermal and spectroscopic methods, indicate the importance of polymorphism in the drug development process (Yanagi et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, focusing on their antiviral activities, particularly against the H5N1 influenza virus. The research presented a new route to synthesize these compounds and evaluated their in vitro effectiveness against avian influenza, highlighting their potential as significant antiviral agents against bird flu influenza with viral reduction rates ranging from 85–65% (Hebishy et al., 2020).
Biological Activity and Structural Analysis
Imramovský et al. (2011) investigated a series of chloro-hydroxy-N-alkyl-2-oxoethyl benzamides for their antimicrobial and antifungal properties, alongside their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The study provided insights into the lipophilicity, chemical structure, and structure-activity relationships of these compounds, suggesting their potential in developing new antimicrobial agents with efficacy comparable to or higher than standard treatments (Imramovský et al., 2011).
Anti-inflammatory and Analgesic Properties
Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidine derivatives from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. The compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and provided analgesic and anti-inflammatory effects, indicating their potential as therapeutic agents for inflammation-related conditions (Abu-Hashem et al., 2020).
Quantitative Analysis in Biological Matrices
Zalavadia's research (2016) developed a bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry for the quantification of a glyburide analogue in mouse plasma and whole blood. This study is critical for pharmacokinetic evaluations, demonstrating the method's effectiveness in detecting and quantifying the compound within a linear concentration range, thereby supporting its use in biological and pharmacological studies (Zalavadia, 2016).
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-18-11-5-4-9(14)7-10(11)13(17)15-12-6-8(2)19-16-12/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXJAMTJMPNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)